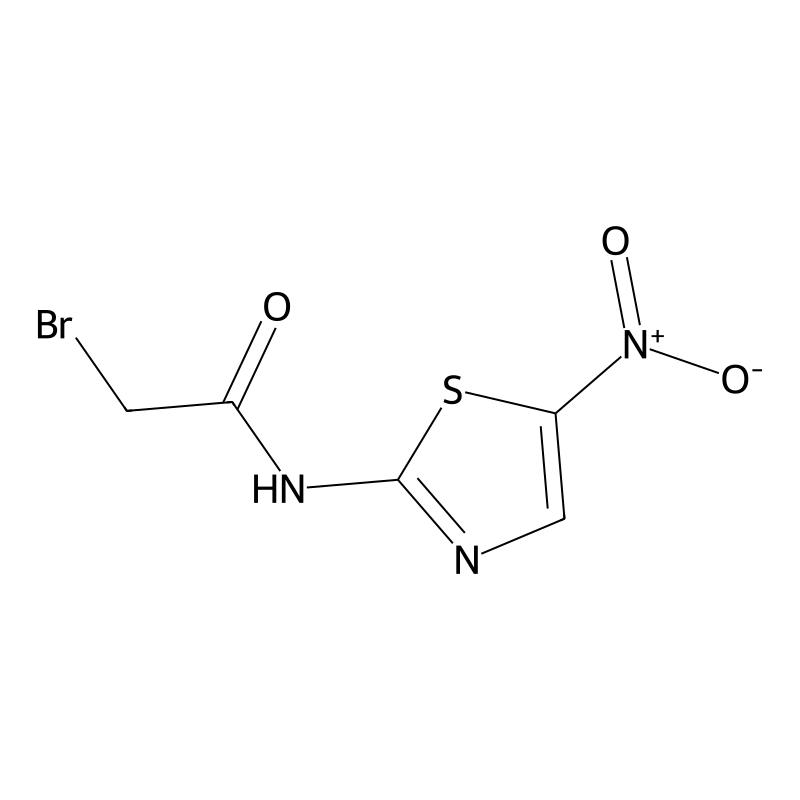

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 266.08 g/mol. It features a thiazole ring substituted with a nitro group at the 5-position and a bromine atom at the 2-position, linked to an acetamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural characteristics that may influence biological activity.

The reactivity of 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing various derivatives. The nitro group is known to enhance the electrophilicity of the adjacent carbon atoms, facilitating further chemical modifications. For example, reactions with nucleophiles can yield amine derivatives or other substituted products, which may exhibit different pharmacological properties.

Preliminary studies indicate that compounds related to 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide may possess significant biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly relevant, as similar compounds have shown enhanced activity against various pathogens and cancer cell lines. For instance, derivatives of thiazole compounds have been reported to inhibit the growth of Mycobacterium tuberculosis and exhibit cytotoxic effects on cancer cells, suggesting that this compound could also exhibit similar properties .

The synthesis of 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide typically involves several steps:

- Formation of the Thiazole Ring: Starting from appropriate precursors such as 2-amino-5-nitrothiazole, which can be synthesized via cyclization reactions involving thioketones and nitro compounds.

- Bromination: The introduction of the bromine substituent can be achieved through electrophilic bromination methods, often utilizing bromine in an organic solvent.

- Acetamide Formation: The final step involves reacting the brominated thiazole with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide derivative.

These synthetic routes allow for modifications that can tailor the compound's properties for specific applications.

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide has potential applications in:

- Pharmaceutical Development: Due to its possible antimicrobial and anticancer activities, it may serve as a lead compound for developing new therapeutics.

- Chemical Research: As a versatile intermediate, it can be used in synthesizing other biologically active compounds or as a reagent in organic synthesis.

- Agricultural Chemistry: Its properties may also lend themselves to use in developing agrochemicals aimed at pest control.

Interaction studies involving 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide could focus on its binding affinity to biological targets such as enzymes or receptors involved in disease processes. Molecular docking studies might reveal how this compound interacts with specific proteins, potentially elucidating its mechanism of action against pathogens or cancer cells. Such studies are essential for understanding its therapeutic potential and guiding further development.

Several compounds share structural similarities with 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide, which may influence their biological activities:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 2-Amino-5-bromothiazole | Amino group instead of nitro | 0.71 |

| N-(5-bromothiazol-2-yl)acetamide | Bromine at 5-position instead of nitro | 0.57 |

| 5-Nitrothiazole | Lacks acetamide group | 0.64 |

| N-(5-nitro-1,3-thiazol-2-yl)acetamide | Similar acetamide structure | 0.58 |

| 2-Amino-5-bromo-4-methylthiazole | Methyl substitution at C4 | 0.59 |

These compounds highlight the unique aspects of 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide, especially its specific substitutions that may impart distinct biological activities compared to its analogs.